molecular formula C19H21F3N4O3 B4696512 [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

Cat. No.: B4696512
M. Wt: 410.4 g/mol
InChI Key: STDSKUWVDVEZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound. For instance, the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) can facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions could require low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. For example, it might inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE apart from similar compounds is its unique trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[1-[(4-propan-2-ylphenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-12(2)14-4-6-15(7-5-14)29-11-25-9-8-16(24-25)17(27)26-18(28,19(20,21)22)10-13(3)23-26/h4-9,12,28H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDSKUWVDVEZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 2
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 3
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 4
Reactant of Route 4
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 5
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 6
Reactant of Route 6
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

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